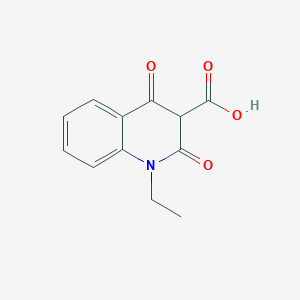

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is related to a class of compounds known for their significance in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications. While the specific compound is not directly mentioned, similar derivatives have been synthesized and studied, providing insights into their potential chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds often involves strategies like dynamic kinetic resolution and directed selective hydrolysis, indicative of the complex techniques employed to achieve high enantiopurity and yield in the production of tetrahydroquinoline derivatives (Paál et al., 2008). Other synthetic approaches include the use of Lewis acid catalysis and various cycloaddition reactions, demonstrating the diversity of synthetic routes available for constructing tetrahydroquinoline frameworks (Kotha et al., 2007).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is crucial for their biological activity. The stereoselectivity and the specific substitutions on the tetrahydroquinoline core significantly influence the compound's properties and reactivity. Structural elucidation often involves NMR and mass spectrometry, providing detailed insights into the conformation and configuration of these molecules.

Chemical Reactions and Properties

Tetrahydroquinoline derivatives participate in a variety of chemical reactions, including enantioselective hydrolysis, decarboxylation, and cycloaddition reactions. These reactions are pivotal for modifying the core structure to introduce functional groups that can enhance the compound's biological activity or alter its physical and chemical properties (Lu & Shi, 2007).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Assessment

The compound's derivatives, such as those in the tetrahydroquinoline group, are utilized in determining antioxidant activity, a significant aspect in various fields like food engineering, medicine, and pharmacy. The analyses involve spectrophotometry-based chemical reactions, assessing kinetics or reaching equilibrium states, often monitored by specific wavelength adsorption. The tests are based on hydrogen atom transfer (e.g., ORAC, HORAC), electron transfer (e.g., CUPRAC, FRAP), or mixed processes (e.g., ABTS, DPPH), providing a critical insight into the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Therapeutic Potential in Drug Discovery

Tetrahydroquinoline derivatives, including those related to 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, are recognized for their therapeutic potential in drug discovery. Initially known for neurotoxicity, certain derivatives are now acknowledged as having protective effects against conditions like Parkinsonism in mammals. These compounds have also shown promising anticancer properties, with notable advancements in drug discovery for cancer and central nervous system disorders (Singh & Shah, 2017).

Enzymatic Degradation of Organic Pollutants

Compounds within this chemical group can enhance the enzymatic degradation of various organic pollutants present in industrial wastewater. The presence of certain redox mediators in conjunction with enzymes like laccases and peroxidases significantly increases the efficiency of degrading recalcitrant compounds. This enzymatic approach is garnering interest for its potential to remediate a wide spectrum of aromatic compounds in industrial effluents (Husain & Husain, 2007).

Biocatalyst Inhibition Understanding

The compound and its derivatives are crucial in understanding biocatalyst inhibition by carboxylic acids. Carboxylic acids, desirable for biorenewable chemicals, become inhibitory to microbes like E. coli and S. cerevisiae at concentrations below desired yield and titer. Understanding the impact of such compounds on cell membrane properties and intracellular pH is vital for metabolic engineering strategies to enhance microbial robustness in industrial applications (Jarboe, Royce, & Liu, 2013).

Eigenschaften

IUPAC Name |

1-ethyl-2,4-dioxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17/h3-6,9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBVPTNGSNMCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)

![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)